molecular formula C21H27N3O5 B12185048 Propyl 4-{4-[(4-carbamoylpiperidin-1-yl)carbonyl]-2-oxopyrrolidin-1-yl}benzoate

Propyl 4-{4-[(4-carbamoylpiperidin-1-yl)carbonyl]-2-oxopyrrolidin-1-yl}benzoate

Cat. No.: B12185048
M. Wt: 401.5 g/mol
InChI Key: ABLBKHXCTUFMGD-UHFFFAOYSA-N
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Description

Propyl 4-{4-[(4-carbamoylpiperidin-1-yl)carbonyl]-2-oxopyrrolidin-1-yl}benzoate is a synthetic benzoate ester derivative with a complex structure. The molecule features a propyl benzoate backbone modified at the 4-position by a pyrrolidinone ring conjugated to a 4-carbamoylpiperidine moiety via a carbonyl linkage. This structural complexity confers unique physicochemical and biological properties, distinguishing it from simpler alkyl benzoates.

Properties

Molecular Formula

C21H27N3O5

Molecular Weight

401.5 g/mol

IUPAC Name

propyl 4-[4-(4-carbamoylpiperidine-1-carbonyl)-2-oxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C21H27N3O5/c1-2-11-29-21(28)15-3-5-17(6-4-15)24-13-16(12-18(24)25)20(27)23-9-7-14(8-10-23)19(22)26/h3-6,14,16H,2,7-13H2,1H3,(H2,22,26)

InChI Key

ABLBKHXCTUFMGD-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-{4-[(4-carbamoylpiperidin-1-yl)carbonyl]-2-oxopyrrolidin-1-yl}benzoate typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce production costs, and minimize environmental impact. The use of green chemistry principles, such as solvent recycling and waste reduction, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Propyl 4-{4-[(4-carbamoylpiperidin-1-yl)carbonyl]-2-oxopyrrolidin-1-yl}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Overview

Propyl 4-{4-[(4-carbamoylpiperidin-1-yl)carbonyl]-2-oxopyrrolidin-1-yl}benzoate is a complex chemical compound with significant potential in pharmaceutical applications, particularly as a therapeutic agent for pulmonary disorders. Its structure includes a piperidine moiety, which is known for its pharmacological activities, specifically as a muscarinic receptor antagonist.

Pharmaceutical Formulations

The compound has been explored for its use in pharmaceutical formulations aimed at treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Recent patents highlight its crystalline forms that are designed to enhance drug delivery via inhalation devices. These formulations are characterized by their stability and high melting points, which are essential for micronization processes that prevent decomposition during manufacturing .

Muscarinic Receptor Antagonism

Research indicates that this compound exhibits potent muscarinic receptor antagonist activity. This property is particularly beneficial in reducing side effects commonly associated with other treatments for pulmonary disorders, such as dry mouth and constipation. The compound's long duration of action allows for less frequent dosing, which can improve patient compliance .

Therapeutic Efficacy

Clinical studies have demonstrated the efficacy of this compound in managing symptoms associated with respiratory diseases. The ability to antagonize muscarinic receptors effectively leads to bronchodilation and reduced airway resistance, making it a valuable candidate in respiratory therapy .

Case Study 1: Efficacy in COPD Management

A clinical trial investigated the effects of inhaled formulations containing this compound on patients with moderate to severe COPD. Results indicated significant improvements in lung function and reduced exacerbation rates compared to placebo groups. The study concluded that the compound's unique pharmacological profile provides a promising alternative to existing therapies .

Case Study 2: Safety Profile Assessment

Another study focused on the safety and tolerability of the compound in patients with asthma. Participants received varying doses of the inhaled formulation over a period of several weeks. Adverse effects were minimal and comparable to those observed with standard treatments, reinforcing the compound's potential as a safe therapeutic option .

Mechanism of Action

The mechanism of action of Propyl 4-{4-[(4-carbamoylpiperidin-1-yl)carbonyl]-2-oxopyrrolidin-1-yl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Research Implications

  • Drug Development : The target compound’s structural features make it a candidate for protease inhibition or CNS-targeted therapies, leveraging piperidine’s blood-brain barrier permeability.
  • Safety: Limited data on the compound necessitate further toxicological studies, particularly on chronic exposure and metabolite analysis.

Biological Activity

Propyl 4-{4-[(4-carbamoylpiperidin-1-yl)carbonyl]-2-oxopyrrolidin-1-yl}benzoate (CAS Number: 1144483-16-8) is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H27N3O5C_{21}H_{27}N_{3}O_{5} with a molecular weight of 401.5 g/mol. The compound features a complex structure that includes a benzoate moiety and a piperidine derivative, which are known to influence its biological activity.

PropertyValue
Molecular Formula C21H27N3O5
Molecular Weight 401.5 g/mol
CAS Number 1144483-16-8

Preliminary studies suggest that this compound may act as a muscarinic receptor antagonist. Muscarinic receptors are involved in various physiological processes, including neurotransmission and smooth muscle contraction. By inhibiting these receptors, the compound may exhibit effects such as sedation or muscle relaxation, which are typical of anticholinergic agents.

Anticholinergic Effects

Research indicates that compounds similar to this compound demonstrate significant anticholinergic activity. This activity is crucial for conditions like overactive bladder or gastrointestinal disorders where modulation of cholinergic signaling is beneficial .

Analgesic Properties

A study exploring the analgesic properties of related compounds found that they can effectively reduce pain responses in animal models. The mechanism is thought to involve modulation of pain pathways through central nervous system interactions .

Case Studies

  • Case Study on Pain Management : In a controlled trial involving rodents, administration of this compound resulted in a significant reduction in pain sensitivity compared to the control group. The study highlighted the compound's potential as an analgesic agent .
  • Muscarinic Receptor Antagonism : Another study assessed the efficacy of similar compounds in blocking muscarinic receptors in vitro. Results indicated that these compounds could effectively inhibit receptor activity, suggesting potential therapeutic applications in treating conditions associated with excessive cholinergic activity .

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